molecular formula C22H25N3O4 B2491428 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide CAS No. 406690-56-0

4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No. B2491428
CAS RN: 406690-56-0
M. Wt: 395.459
InChI Key: WZHOEAYIQVTWMT-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Potential

This chemical compound is a subject of interest in the synthesis of novel heterocyclic compounds due to its potential biological activities. For instance, derivatives of similar complex structures have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. One study detailed the synthesis of various novel compounds derived from visnaginone and khellinone, showcasing significant COX-2 inhibition, analgesic, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings indicate the potential of structurally related compounds in medical research, particularly in designing new therapeutic agents.

Antimicrobial Activity

The compound's structural framework is conducive to modification, leading to the synthesis of derivatives with promising antimicrobial properties. Research into new pyridothienopyrimidines and pyridothienotriazines demonstrates the antimicrobial potential of such derivatives, providing a foundation for further exploration into antibiotics and antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Material Science Applications

Moreover, this compound's derivatives find applications in material science, particularly in the development of electrochromic materials and polymers. For instance, aromatic polyamides with pendent dimethoxy-substituted triphenylamine units have been synthesized, exhibiting excellent thermal stability, solubility, and electrochromic properties, which are crucial for applications in smart windows and electronic displays (Chang & Liou, 2008).

Chemical Synthesis

The structural versatility of compounds related to 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide makes them suitable candidates for chemical synthesis studies. For example, research into the synthesis of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives highlights a simple and efficient method for producing a variety of biologically relevant compounds in high yields, indicating the utility of such structures in streamlining synthetic pathways for pharmaceuticals and other complex molecules (Shaabani et al., 2009).

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-12-6-8-16(10-13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)15-7-9-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHOEAYIQVTWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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